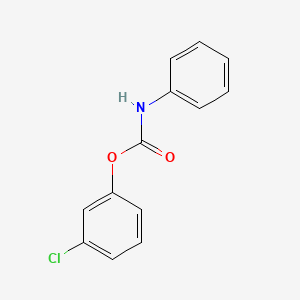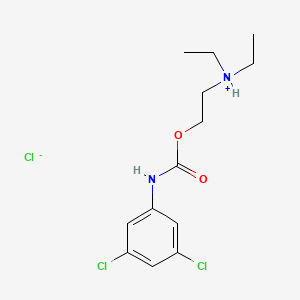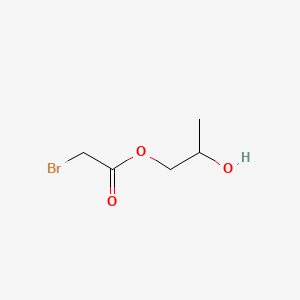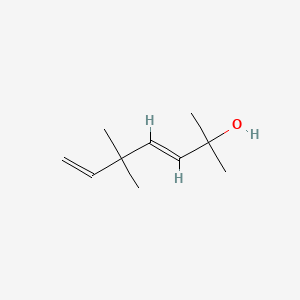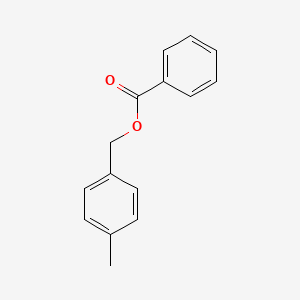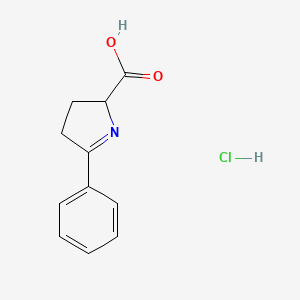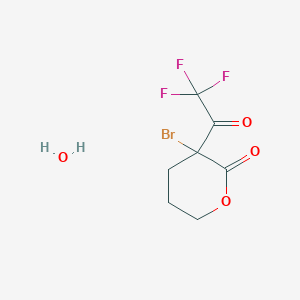
alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is a specialized chemical compound known for its unique structure and reactivity This compound is a derivative of delta-valerolactone, a lactone that is commonly used in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate typically involves the bromination and trifluoroacetylation of delta-valerolactone. The reaction conditions often require the use of bromine and trifluoroacetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the selective addition of the bromo and trifluoroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoroacetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate involves its reactivity with various nucleophiles and electrophiles. The bromo and trifluoroacetyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Gamma-Valerolactone: A structural isomer with different reactivity and applications.
Delta-Valerolactone: The parent compound without the bromo and trifluoroacetyl groups.
Alpha-Bromo-gamma-valerolactone: A similar compound with bromination at a different position.
Uniqueness
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is unique due to the presence of both bromo and trifluoroacetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes.
特性
分子式 |
C7H8BrF3O4 |
|---|---|
分子量 |
293.03 g/mol |
IUPAC名 |
3-bromo-3-(2,2,2-trifluoroacetyl)oxan-2-one;hydrate |
InChI |
InChI=1S/C7H6BrF3O3.H2O/c8-6(4(12)7(9,10)11)2-1-3-14-5(6)13;/h1-3H2;1H2 |
InChIキー |
NUVITJHQVSQVQX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)OC1)(C(=O)C(F)(F)F)Br.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


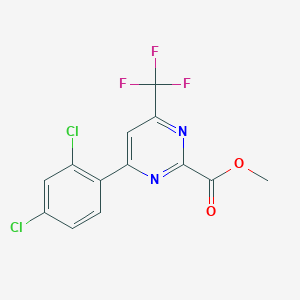
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
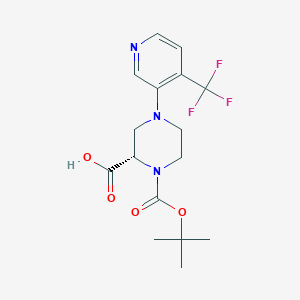

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
